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Compound of Interest

2-(Hydroxymethyl)-2-
Compound Name:
phenylpropane-1,3-diol

Cat. No.: B132502

This technical guide provides an in-depth overview of the chemical structure and synthetic
pathways for a,a,a-Tris(hydroxymethyl)toluene, a molecule of interest to researchers and
professionals in the fields of chemical synthesis and drug development.

Chemical Structure

a,a,a-Tris(hydroxymethyl)toluene, systematically named 2-Hydroxymethyl-2-phenylpropane-
1,3-diol, is a triol with the chemical formula C10H1403.[1][2] The molecule features a central
guaternary carbon atom bonded to a phenyl group and three hydroxymethyl (-CH20H) groups.
This unique arrangement imparts specific steric and electronic properties, making it a valuable
building block in organic synthesis.

Structural Details:
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Identifier Value

CAS Number 4704-99-8[1][2]

Molecular Formula C10H1403[1][2]

Molecular Weight 182.22 g/mol [1]

IUPAC Name 2-(Hydroxymethyl)-2-phenylpropane-1,3-diol

a,a,a-Tris(hydroxymethyl)toluene,
Synonyms .
Benzeneethanol, B,B-bis(hydroxymethyl)-

Synthesis of a,a,a-Tris(hydroxymethyl)toluene

The synthesis of a,a,a-Tris(hydroxymethyl)toluene is not widely documented with a direct one-
pot method. However, a scientifically sound and plausible two-step synthetic route can be
proposed based on well-established reactions for analogous compounds, such as
Tris(hydroxymethyl)aminomethane. This proposed synthesis involves an initial base-catalyzed
condensation of a suitable phenyl-substituted nitroalkane with formaldehyde, followed by the
reduction of the nitro group to an amine. For the direct synthesis of the target triol, a starting
material like 2-phenylacetaldehyde could theoretically be used, though this reaction is less
commonly described for exhaustive hydroxymethylation.

The most analogous and well-documented synthetic strategy proceeds via a nitro-intermediate.
The following protocol details the synthesis of the amino-precursor, 2-amino-2-
(hydroxymethyl)-1-phenylethanol, which is structurally very similar and follows a reliable
synthetic pathway.

Proposed Synthetic Pathway

The synthesis can be conceptualized in two main stages:

o Condensation: Reaction of phenylnitromethane with an excess of formaldehyde in the
presence of a base catalyst to form 2-nitro-2-phenyl-1,3-propanediol.

e Reduction: Catalytic hydrogenation of the nitro-intermediate to yield the corresponding
amino-triol.
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Experimental Protocol: Synthesis of 2-Amino-2-
(hydroxymethyl)-1-phenylethanol

This protocol is adapted from established procedures for the synthesis of similar
tris(hydroxymethyl) compounds.

Step 1: Synthesis of 2-Nitro-2-phenyl-1,3-propanediol
e Materials:

o Phenylnitromethane

o

Formaldehyde (37% aqueous solution)

o

Sodium Bicarbonate (NaHCOs)

Methanol

[¢]

[¢]

Deionized Water

o

Hydrochloric Acid (for acidification)

e Procedure:

[¢]

In a reaction flask equipped with a stirrer and a thermometer, dissolve phenylnitromethane
in methanol.

o Add an aqueous solution of formaldehyde to the flask. A molar ratio of at least 3:1 of
formaldehyde to phenylnitromethane is recommended.

o Slowly add a catalytic amount of sodium bicarbonate to the reaction mixture. The use of a
mild base like sodium bicarbonate is preferred over stronger bases like sodium hydroxide
to minimize the formation of polymeric byproducts.

o Maintain the reaction temperature below 40°C with cooling if necessary. The reaction is
exothermic.

o Stir the mixture for 24-48 hours until the reaction is complete (monitored by TLC).
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o After completion, cool the reaction mixture and acidify to a pH of 5-6 with dilute
hydrochloric acid.

o The product, 2-nitro-2-phenyl-1,3-propanediol, may precipitate out of the solution upon
cooling and acidification. If not, the solvent can be removed under reduced pressure to
yield the crude product.

o Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to
obtain the purified nitro-diol.

Step 2: Synthesis of 2-Amino-2-(hydroxymethyl)-1-phenylethanol

o Materials:

o

2-Nitro-2-phenyl-1,3-propanediol

Methanol

[¢]

o

Raney Nickel or Palladium on Carbon (5% Pd/C)

[e]

Hydrogen Gas

e Procedure:

o In a high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator), dissolve the
purified 2-nitro-2-phenyl-1,3-propanediol in methanol.

o Add the hydrogenation catalyst (e.g., Raney Nickel, ~5% by weight of the nitro-diol).

o Seal the reactor and purge with nitrogen, followed by hydrogen gas.

o Pressurize the reactor with hydrogen to 30-60 bars.

o Heat the reaction mixture to 40-50°C and stir vigorously.

o Monitor the hydrogen uptake. The reaction is complete when hydrogen absorption ceases.

o Cool the reactor to room temperature and carefully vent the hydrogen gas.
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o Filter the reaction mixture through a pad of celite to remove the catalyst.

o The filtrate contains the desired product, 2-amino-2-(hydroxymethyl)-1-phenylethanol.

o The product can be isolated by removing the solvent under reduced pressure and can be

further purified by recrystallization.

Data Presentation

Table 1: Reactant and Product Information

Molecular
Molecular .
Compound IUPAC Name Weight (g/mol  Role
Formula
)
Phenylnitrometh (Nitromethyl)ben ) ]
C7H7NO:2 137.14 Starting Material
ane zene
Formaldehyde Methanal CH20 30.03 Reagent
) 2-Nitro-2-
2-Nitro-2-phenyl- .
) phenylpropane- CoH11NO4 197.19 Intermediate
1,3-propanediol ]
1,3-diol
2-Amino-2- 2-Amino-2- ]
Final Product
(hydroxymethyl)-  (hydroxymethyl)-  CioH1sNOs 197.23
(Analogue)
1-phenylethanol 1-phenylethanol
2-
a,0,0- (Hydroxymethyl)-
Tris(hydroxymeth — 2- C10H1403 182.22 Target Molecule
yhtoluene phenylpropane-
1,3-diol

Table 2: Typical Reaction Conditions
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Parameter Step 1: Condensation Step 2: Reduction

Temperature <40°C 40-50°C

Pressure Atmospheric 30-60 bar

Catalyst Sodium Bicarbonate Raney Nickel or 5% Pd/C

Solvent Methanol/Water Methanol

Reaction Time 24-48 hours 4-8 hours

pH Basic (controlled) Neutral
Visualizations

Synthetic Pathway Diagram

Synthesis of 2-Amino-2-(hydroxymethyl)-1-phenylethanol
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\ v

2-Nitro-2-phenyl-1,3-propanediol
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2-Amino-2-(hydroxymethyl)-1-phenylethanol
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Caption: Synthetic pathway for the amino-analogue of a,a,a-Tris(hydroxymethyl)toluene.
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Experimental Workflow Diagram

Experimental Workflow

Mix Phenylnitromethane,
Formaldehyde, and Methanol

'

Add NaHCO3 catalyst

'

React for 24-48h at < 40°C

'

Acidify and Isolate
2-Nitro-2-phenyl-1,3-propanediol

'

Dissolve Nitro-intermediate
in Methanol with Catalyst

'

Hydrogenate at 40-50°C
and 30-60 bar

'

Filter to remove catalyst

Isolate and Purify

Final Product

End

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b132502?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b132502?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Caption: Step-by-step workflow for the synthesis of the amino-triol analogue.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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